molecular formula C22H16N2O5S B12161812 (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione

(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12161812
M. Wt: 420.4 g/mol
InChI Key: PJEBXRGVNXLMSX-UHFFFAOYSA-N
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Description

(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiophene ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzodioxole and thiophene rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities make it a promising candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets in the body makes it a candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its anti-inflammatory effects may result from the modulation of signaling pathways related to inflammation.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione: shares structural similarities with other compounds containing benzodioxole, thiophene, and pyrrolidine rings.

    (4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(pyridin-2-yl)pyrrolidine-2,3-dione: This compound lacks the methyl group on the pyridine ring, which may affect its chemical and biological properties.

    This compound: This compound contains a different substituent on the thiophene ring, leading to variations in its reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H16N2O5S

Molecular Weight

420.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(6-methylpyridin-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H16N2O5S/c1-12-4-2-6-17(23-12)24-19(13-7-8-14-15(10-13)29-11-28-14)18(21(26)22(24)27)20(25)16-5-3-9-30-16/h2-10,19,26H,11H2,1H3

InChI Key

PJEBXRGVNXLMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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